Valylhistidylleucylthreonylproline
Overview
Description
Valylhistidylleucylthreonylproline is a peptide compound composed of the amino acids valine, histidine, leucine, threonine, and proline. Peptides like this compound play crucial roles in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valylhistidylleucylthreonylproline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Valylhistidylleucylthreonylproline can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using PCR techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
Valylhistidylleucylthreonylproline has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein interactions.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Valylhistidylleucylthreonylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Valylhistidylleucylproline
- Valylhistidylthreonylproline
- Histidylleucylthreonylproline
Uniqueness
Valylhistidylleucylthreonylproline is unique due to its specific sequence of amino acids, which confers distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other similar peptides.
Properties
IUPAC Name |
1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCSDJAWFOZAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626900 | |
Record name | Valylhistidylleucylthreonylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93913-38-3 | |
Record name | Valylhistidylleucylthreonylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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